Qualaquin
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H54N4O10S |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydron;sulfate;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1 |
InChI Key |
ZHNFLHYOFXQIOW-LPYZJUEESA-N |
Isomeric SMILES |
[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.[O-]S(=O)(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Methodology of Quinine
Modern Total Synthesis Approaches and Advancements
Enantioselective Synthesis of Quinine (B1679958) and its Enantiomers
Elucidation of Key Transformations and Intermediate Formation
The journey of quinine synthesis began with the pioneering work of Woodward and Doering, marking an early milestone in total synthesis thegoodscentscompany.com. Subsequent asymmetric total syntheses, notably by Stork in 2001, featured the construction of C3 and C4 contiguous chiral centers and the quinuclidine (B89598) moiety through reductive amination followed by SN2 cyclization thegoodscentscompany.comwikidata.org. Jacobsen further refined strategies by developing late-stage construction of the quinuclidine scaffold via N1–C8 bond formation, a powerful method for cinchona alkaloid synthesis thegoodscentscompany.com.
Modern approaches have introduced innovative key transformations. For instance, a practical enantioselective total synthesis of quinine can involve a successive organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction to form an optically active tetrasubstituted piperidine (B6355638) derivative thegoodscentscompany.comwikipedia.org. This sequence is followed by sequential chemoselective reduction/transformation of ester, thiolactam, and cyano groups, including the conversion of cyano into imidate moieties thegoodscentscompany.com. Efficient coupling between the quinuclidine precursor and dihydroquinoline unit is also a critical step, achievable on a gram scale thegoodscentscompany.com. More recently, strategies have incorporated selective C(sp3)–H activation and aldol (B89426) reactions as key stereoselective steps to unite the two heterocyclic moieties of quinine wikipedia.orgwikipedia.org.
From a biosynthetic perspective, quinine is derived from strictosidine (B192452), a central intermediate in the biosynthesis of monoterpene indole (B1671886) alkaloids. Enzymes such as a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) are involved in forming early biosynthetic intermediates like dihydrocorynantheal from strictosidine aglycone. The discovery of an O-methyltransferase specific for 6′-hydroxycinchoninone also suggests the final step order involves cinchoninone (B1261553) hydroxylation, methylation, and keto-reduction in the plant's natural pathway wikipedia.orgnih.gov.
Principles of Synthetic Efficiency and "Pot Economy" in Quinine Synthesis
Synthetic efficiency in quinine synthesis is significantly enhanced by adhering to principles of "pot economy," which aims to minimize chemical waste, reduce purification steps, and save time by performing multiple transformations in a single reaction vessel mims.comresearchgate.netfishersci.se. One-pot reactions are central to this concept, circumventing several purification steps through in situ quenching mims.com.
Organocatalyst-mediated reactions have proven particularly effective in achieving high synthetic efficiency and "pot economy" in quinine synthesis mims.comresearchgate.net. For example, a recent enantioselective total synthesis of (−)-quinine utilized an organocatalyst-mediated reaction as a key step, achieving what has been described as the "shortest-pot synthesis" mims.comresearchgate.net. This approach enabled the construction of a six-membered ring from three compounds while controlling two stereocenters in one-pot, even on a 10-gram scale mims.com. The Hayashi laboratory, for instance, has accomplished a five-pot synthesis of (−)-quinine, demonstrating the power of organocatalysis in achieving efficient and environmentally benign syntheses.
Strategies for Quinuclidine Scaffold Construction within Quinine Synthesis
The quinuclidine scaffold, a 1-azabicyclo[2.2.2]octane ring system, is a fundamental and challenging structural component of quinine and other cinchona alkaloids thegoodscentscompany.comwikidata.org. Its construction is a critical aspect of quinine total synthesis.
Traditionally, quinuclidine scaffolds have been constructed through second-order nucleophilic substitution (SN2) reactions or condensation reactions of piperidine derivatives wikidata.org. However, many of these classical methods often result in racemic mixtures or require chiral auxiliary-assisted processes, limiting their efficiency for enantioselective syntheses wikidata.org.
More advanced strategies focus on stereoselective formation of the quinuclidine ring. A notable approach involves the late-stage construction of the quinuclidine scaffold through N1–C8 bond formation, as developed by Jacobsen thegoodscentscompany.com. Recent developments include iridium-catalyzed intramolecular allylic dearomatization reactions, which enable the highly diastereo- and enantioselective synthesis of various quinuclidine derivatives under mild conditions. These reactions can yield products with excellent functional group diversity, demonstrating the versatility of this approach. Furthermore, efficient coupling between the quinuclidine precursor and the dihydroquinoline unit is a key strategy for assembling the complete quinine structure thegoodscentscompany.com.
Utility of Cinchona Alkaloids as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
Cinchona alkaloids, a family of natural products extracted from cinchona plants, including quinine, quinidine (B1679956), cinchonine, and cinchonidine (B190817), have emerged as indispensable chiral skeletons and organocatalysts in asymmetric organic synthesis. Their attractive structural properties make them highly valuable in creating enantiomerically pure compounds.
These alkaloids and their derivatives serve as crucial chiral ligands for metal catalysts, notably in reactions like the Sharpless asymmetric dihydroxylation of olefins, which uses quinine and quinidine as chiral moieties. Beyond their role as ligands, cinchona alkaloids function as effective organocatalysts, promoting a wide range of asymmetric transformations. They can act as bases, deprotonating substrates with acidic protons to form a contact ion pair with the protonated amine. This interaction creates a chiral environment that facilitates enantioselective reactions with electrophiles.
Their applications in asymmetric catalysis are diverse, encompassing:
Oxidation and Reduction Reactions: Cinchona alkaloid derivatives are utilized in various asymmetric oxidation and reduction processes.
C-C Bond Formation: They play a vital role in the enantioselective formation of carbon-carbon bonds.
Alkylation of Glycine (B1666218) Imines: Synthetically modified cinchona alkaloids, particularly O-alkyl N-arylmethyl derivatives, are employed in asymmetric phase-transfer catalysis (PTC) to achieve highly enantioselective alkylation reactions of glycine imines, leading to α-amino acid derivatives. Dimeric cinchona alkaloids have further optimized enantioselectivity in these reactions.
α-Functionalization of Ketones: Catalysts like (DHQD)₂AQN enable the α-functionalization of ketones by the addition of TMSCN to form cyanohydrins with excellent yield and enantiomeric excess.
Allylic Amination: Certain cinchona alkaloid derivatives, such as (DHQ)₂PYR, facilitate metal-free allylic amination reactions at the remote γ-position, yielding diverse highly functionalized amine compounds.
Conjugate Addition to Alkynones: Cinchona alkaloids, exemplified by (DHQ)₂PHAL, catalyze the first enantioselective conjugate addition to alkynones, producing enones in high yields and enantioselectivity.
The ability of cinchona alkaloids to control the formation of quaternary asymmetric centers with high enantiomeric excesses is particularly important in many of these processes. Their commercial availability further enhances their utility as broadly useful chiral organic catalysts in asymmetric synthesis.
Compound Names and PubChem CIDs
Biosynthetic Pathways of Quinine
Enzymatic Basis of Quinine (B1679958) Biosynthesis in Cinchona Species
Research combining metabolomic and transcriptomic data from various tissues of Cinchona pubescens has been instrumental in uncovering the enzymatic foundation of quinine biosynthesis nih.govwikipedia.orgfishersci.cawikipedia.org. This approach has led to the discovery of several enzymes crucial for both early and late steps of the pathway nih.govwikipedia.org.
Three pivotal enzymes, a medium-chain alcohol dehydrogenase (CpDCS), an esterase (CpDCE), and an O-methyltransferase (CpOMT1), have been identified and characterized for their roles in quinine biosynthesis nih.govwikipedia.orgfishersci.cawikipedia.orgnih.gov.
CpDCS (GenBank accession MW456554) is a medium-chain alcohol dehydrogenase that plays a role in the early steps of quinine biosynthesis nih.gov. This enzyme is responsible for the reduction of strictosidine (B192452) aglycone, yielding the biosynthetic intermediate dihydrocorynantheal nih.govwikipedia.orgfishersci.cawikipedia.org. An orthologue of CpDCS, MsDCS, has also been identified in Mitragyna speciosa, highlighting conserved enzymatic functions across related plant species nih.govfishersci.se.
CpDCE is an esterase that works in conjunction with CpDCS in the early stages of the pathway nih.govwikipedia.orgfishersci.cawikipedia.org. Its action involves an esterase-triggered decarboxylation, contributing to the formation of dihydrocorynantheal from strictosidine aglycone nih.govwikipedia.org.
CpOMT1 (GenBank accession MW456557) is an O-methyltransferase that has been identified as specific for 6′-hydroxycinchoninone nih.govwikipedia.orgfishersci.cawikipedia.org. Its discovery suggested a preferred order for the late steps of quinine biosynthesis in planta, involving cinchoninone (B1261553) hydroxylation, followed by methylation, and then keto-reduction nih.govwikipedia.orgfishersci.cawikipedia.org. Further studies have indicated that CpOMT1 more efficiently methylates 5-hydroxytryptamine than 6′-hydroxycinchoninone, suggesting that 5-hydroxytryptamine may be its native substrate and that methylation occurs at an earlier stage in the pathway nih.gov.
Recent research has provided a revised understanding of the introduction of the methoxy (B1213986) group in quinine and related alkaloids uni.lusci-toys.comfishersci.atnih.govontosight.aimpg.de. It has been demonstrated that the methoxy group is incorporated onto the starting substrate, tryptamine (B22526), leading to the formation of 5-methoxytryptamine (B125070) uni.lusci-toys.comfishersci.atnih.govontosight.aimpg.de. Biosynthetic genes encoding the responsible oxidase and methyltransferase have been discovered uni.lusci-toys.comfishersci.atnih.govontosight.aimpg.de. The co-occurrence of both tryptamine and 5-methoxytryptamine as substrates, coupled with the substrate promiscuity of downstream pathway enzymes, enables the parallel formation of both methoxylated and non-methoxylated alkaloids in Cinchona pubescens uni.lusci-toys.comfishersci.atnih.govontosight.aimpg.de.
Table 1: Key Biosynthetic Enzymes and Their Functions in Quinine Pathway
| Enzyme Name | Role in Quinine Biosynthesis | GenBank Accession |
| CpDCS | Reduces strictosidine aglycone to dihydrocorynantheal | MW456554 nih.gov |
| CpDCE | Works with CpDCS for esterase-triggered decarboxylation to yield dihydrocorynantheal | Not specified in search results nih.govwikipedia.org |
| CpOMT1 | Methylates 6′-hydroxycinchoninone to 6′-methoxycinchoninone; also methylates 5-hydroxytryptamine to 5-methoxytryptamine | MW456557 nih.gov |
The early steps of quinine biosynthesis begin with the formation of strictosidine, a central intermediate for monoterpene indole (B1671886) alkaloids, from tryptamine and secologanin (B1681713) wikipedia.org. Strictosidine aglycone is then reduced by CpDCS and undergoes esterase-triggered decarboxylation by CpDCE, leading to the formation of dihydrocorynantheal nih.govwikipedia.orgfishersci.cawikipedia.org.
The late steps of the pathway involve the modification of the cinchoninone scaffold. This includes hydroxylation, followed by methylation catalyzed by CpOMT1, which acts preferentially on 6′-hydroxycinchoninone to produce 6′-methoxycinchoninone nih.govwikipedia.orgfishersci.cawikipedia.orgnih.gov. The final step involves keto-reduction nih.govwikipedia.orgfishersci.cawikipedia.org. A significant recent finding is that the methoxy group is introduced at an earlier stage, specifically onto tryptamine, forming 5-methoxytryptamine, which then proceeds through the pathway uni.lusci-toys.comfishersci.atnih.govontosight.aimpg.de. This suggests parallel biosynthetic routes for methoxylated and non-methoxylated alkaloids uni.lusci-toys.comfishersci.atnih.govontosight.aimpg.de.
Identification of Key Intermediate Metabolites
The journey to quinine involves several crucial intermediate compounds, shedding light on the intricate enzymatic machinery within Cinchona plants.
Strictosidine: A central intermediate in the biosynthesis of all monoterpene indole alkaloids (MIAs), including quinine, is strictosidine. This compound is formed through a stereoselective Pictet-Spengler condensation reaction between tryptamine and secologanin, a process catalyzed by the enzyme strictosidine synthase. acs.orgwikipedia.orgwikipedia.orgresearchgate.net
Dihydrocorynantheal: Further along the pathway, strictosidine aglycone undergoes reduction and esterase-triggered decarboxylation to yield dihydrocorynantheal. This early biosynthetic intermediate is formed through the action of specific enzymes, including a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE). acs.orgresearchgate.netresearchgate.netnih.gov
Hydroxycinchoninone: In the later stages of quinine biosynthesis, 6′-hydroxycinchoninone has been identified as a significant intermediate. The discovery of an O-methyltransferase specific for 6′-hydroxycinchoninone suggests a preferred order for the late steps of quinine biosynthesis in Cinchona plants, involving hydroxylation, methylation, and keto-reduction. acs.orgresearchgate.netnih.gov
5-Methoxytryptamine: Recent research indicates that the methoxy group characteristic of quinine and related Cinchona alkaloids is introduced at an early stage of the pathway, specifically onto the starting substrate tryptamine. This leads to the formation of 5-methoxytryptamine, which is subsequently utilized as a quinine biosynthetic intermediate in planta. biorxiv.orgresearchgate.netnih.govd-nb.infosciencecast.org
Regulation and Biotechnological Engineering of Quinine Biosynthesis
Understanding the regulation of quinine biosynthesis is crucial for developing strategies to enhance its production through biotechnological means.
Metabolic Engineering Approaches for Enhanced Production
Despite the historical importance of quinine, its production from natural sources can be limited. Metabolic engineering offers promising avenues for enhancing the yield of quinine. The observed lower quinine content in cultured cells compared to the natural Cinchona tree suggests a need for targeted interventions. Strategies for increasing alkaloid content include strengthening the expression of the strictosidine synthase (STR) gene and developing efflux carriers in cultured cells through genetic manipulation. researchgate.net
Reconstitution of Biosynthetic Pathways in Heterologous Expression Systems
Significant progress has been made in reconstituting parts of the quinine biosynthetic pathway in heterologous expression systems, allowing for a more controlled study and potential production of intermediates or the final product.
The early steps of the Cinchona alkaloid biosynthetic pathway have been successfully reconstituted in Nicotiana benthamiana. This reconstitution has enabled the production of a mixture of both methoxylated and desmethoxylated alkaloid intermediates. researchgate.netbiorxiv.orgresearchgate.netnih.govd-nb.inforesearchgate.net
Investigations into quinine biosynthesis have also utilized purified proteins produced in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. This approach has led to the discovery and characterization of key enzymes in the pathway, including the alcohol dehydrogenase (CpDCS), esterase (CpDCE), and O-methyltransferase (CpOMT1) from Cinchona pubescens. researchgate.net
Furthermore, the synthesis of strictosidine, a pivotal intermediate, has been achieved in yeast (Saccharomyces cerevisiae) through the introduction of 21 genes and the deletion of 3 genes. wikipedia.org The inclusion of a vacuole transporter, such as CpSTTr, in N. benthamiana reconstitution experiments has been shown to significantly impact the distribution of products, underscoring the vital role of transporters in controlling metabolite flow within engineered systems. d-nb.info
Understanding Co-occurrence and Parallel Formation of Methoxylated and Desmethoxylated Alkaloids
A notable aspect of Cinchona alkaloid biosynthesis is the simultaneous production of both methoxylated alkaloids, like quinine and quinidine (B1679956), and their desmethoxylated counterparts, such as cinchonidine (B190817) and cinchonine. This co-occurrence and parallel formation are attributed to the presence of both tryptamine and 5-methoxytryptamine as substrates in the plant, coupled with the substrate promiscuity of downstream pathway enzymes. biorxiv.orgresearchgate.netnih.govd-nb.infosciencecast.org Metabolomics, transcriptomics, and feeding experiments using stable isotope-labeled precursors have confirmed that the biosynthesis of methoxylated Cinchona alkaloids is initiated by the hydroxylation of tryptamine, followed by O-methylation to produce 5-methoxytryptamine. biorxiv.orgd-nb.info This dual substrate availability and enzyme flexibility drive the concomitant formation of both alkaloid series in Cinchona pubescens. biorxiv.orgnih.govd-nb.infosciencecast.org
Molecular Mechanisms of Action for Quinine
Hypothesized Molecular Interactions and Cellular Pathways
The antimalarial activity of quinine (B1679958) is thought to stem from its interference with critical processes within the Plasmodium falciparum parasite, including heme detoxification, nucleic acid and protein synthesis, and glycolysis.
Inhibition of Hemozoin Biocrystallization and Interference with Heme Detoxification Pathway in Plasmodium falciparum
One of the most widely accepted hypotheses for quinine's antimalarial action centers on its ability to disrupt the parasite's heme detoxification pathway. During its intraerythrocytic life cycle, Plasmodium falciparum digests host hemoglobin, releasing ferriprotoporphyrin IX (heme) as a byproduct. Heme is toxic to the parasite, and to neutralize it, the parasite biocrystallizes heme into an inert, insoluble pigment called hemozoin wikipedia.orgpnas.org.
Quinine, similar to other quinoline (B57606) antimalarials like chloroquine (B1663885), is believed to concentrate in the acidic food vacuole of the parasite drugbank.com. Here, it is thought to inhibit heme polymerase (also known as hemozoin synthase), an enzyme crucial for hemozoin formation drugbank.com. By inhibiting this process, quinine prevents the detoxification of heme, leading to the accumulation of cytotoxic free heme within the parasite's digestive vacuole wikipedia.orgdrugbank.comfda.gov. This buildup of toxic heme is lethal to the parasite, as it can cause oxidative damage to parasitic membranes and macromolecules wikipedia.orgfda.gov. In vitro colorimetric assays have demonstrated that quinine can inhibit the formation of synthetic hemozoin (β-hematin) in a dose-dependent manner nih.gov. Studies have shown that quinine inhibits hemozoin formation, albeit to a lesser extent than chloroquine, but more effectively than mefloquine (B1676156) biorxiv.org.
Interference with Nucleic Acid and Protein Synthesis in P. falciparum (In Vitro Studies)
In vitro studies suggest that quinine interferes with essential biosynthetic processes in Plasmodium falciparum, including nucleic acid and protein synthesis wikipedia.orgfda.gov. Research using radiolabeled precursors, such as [3H]hypoxanthine for nucleic acid synthesis and [3H]isoleucine for protein synthesis, has shown that quinine can inhibit the uptake of these precursors by cultured P. falciparum nih.govscielo.br. This inhibitory effect on nucleic acid synthesis is a conventional measure of antimalarial activity in vitro oup.com. The ability of quinine to bind to parasite DNA is considered a contributing factor to its disruption of replication and transcription mims.combiorxiv.org.
Inhibition of Glycolysis in P. falciparum (In Vitro Studies)
Quinine has also been observed to inhibit glycolysis in P. falciparum in in vitro settings wikipedia.orgfda.gov. Glycolysis is a vital metabolic pathway for the parasite's energy production. Studies measuring lactate (B86563) production, a byproduct of glycolysis, have indicated that quinine can inhibit this process, although parasite glycolysis appears to be relatively drug-resistant compared to the inhibition of nucleic acid or protein synthesis nih.gov. Research has also reported that quinine can induce changes in the expression of glycolytic enzymes, such as enolase, further supporting its impact on the parasite's energy metabolism scielo.org.co.
DNA Binding and Intercalation Studies
Quinine's interaction with DNA has been investigated as a potential mode of action, with studies examining its ability to bind and intercalate into the DNA helix mims.comnih.govresearchgate.netnih.govacs.orgresearchgate.netacs.org.
Implications for Transcription and Replication
The binding of quinine to DNA is hypothesized to disrupt crucial cellular processes such as transcription and replication nih.govresearchgate.netnih.govacs.orgresearchgate.netmedscape.com. By interfering with DNA, quinine can potentially inhibit the synthesis of new DNA strands and RNA molecules, thereby impeding the parasite's ability to proliferate mims.combiorxiv.orgpnas.org. This interference with the fundamental processes of genetic information transfer is a significant aspect of its antimalarial activity.
Insights from Raman Spectroscopy and Molecular Dynamics Simulations of Quinine-DNA Interactions
Recent advancements in spectroscopic and computational techniques have provided detailed insights into quinine-DNA interactions. Raman spectroscopy and molecular dynamics (MD) simulations have been employed to investigate the binding of quinine to DNA at a molecular level nih.govresearchgate.netnih.govacs.orgresearchgate.net. These studies have revealed that when the quinoline ring of quinine is protonated, it weakly intercalates into DNA through π-stacking interactions with the DNA base pairs nih.govresearchgate.netnih.govacs.orgresearchgate.net.
Raman spectra indicate that quinine can intercalate into DNA at a ratio of approximately one quinine molecule per 25 base pairs nih.govresearchgate.netnih.govacs.orgresearchgate.net. MD simulations further confirm these findings, showing that the quinoline ring adopts a t-shaped π-stacking geometry with the DNA base pairs nih.govresearchgate.netnih.govacs.orgresearchgate.net. Additionally, the quinuclidine (B89598) head group of quinine is observed to interact weakly with the phosphate (B84403) backbone in the minor groove of the DNA nih.govresearchgate.netnih.govacs.orgresearchgate.net. The characteristic frequency shifts in quinine's Raman bands, which are sensitive to its electrostatic, hydrogen bonding, and π-stacking interactions, can be used to monitor its intercalation with DNA pnas.org. These detailed molecular insights contribute to a more comprehensive understanding of how quinine exerts its effects on the parasite's genetic machinery.
Alkalinization of Acidic Food Vacuoles in Parasites
Quinine, being a weak base, is concentrated within the acidic food vacuoles of Plasmodium falciparum drugbank.com. The parasite's digestive vacuole maintains a low pH and is crucial for hemoglobin processing, which provides amino acids essential for parasite growth and development imrpress.com. While quinoline drugs, including quinine, can raise the vacuolar pH, studies suggest that this alkalinizing effect is not the primary mechanism of their antiparasitic action researchgate.netnih.gov. The alkalinizing effect of quinine and mefloquine, as monoprotic drugs, is thought to occur mainly through the translocation of protons across the vacuolar membrane researchgate.net. However, this effect is observed at concentrations one to two orders of magnitude higher than the drug's antimalarial IC50, indicating it is a secondary effect rather than the principal mode of action researchgate.netnih.gov.
Identification of Specific Cellular and Molecular Targets (In Vitro Studies)
In vitro studies have identified several specific cellular and molecular targets for quinine, shedding light on its complex mechanism of action.
Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP), an enzyme vital for the parasite's nucleotide salvage pathway, has been identified as a common binding target for quinoline drugs, including quinine and mefloquine researchgate.netnih.govguidetopharmacology.orgnatmedlib.uz. Cellular thermal shift assay coupled with mass spectrometry (MS-CETSA) in P. falciparum revealed that quinine binds to PfPNP with low nanomolar affinity, suggesting a significant contribution to its therapeutic effect researchgate.netnih.gov. Biophysical and structural studies have further confirmed that quinine binds within the enzyme's active site, with a reported Ki of 138 nM nih.govmalariaworld.org. This binding induces conformational changes in PfPNP, which helps to clarify its antimalarial properties researchgate.net.
A widely accepted hypothesis for quinine's action involves its interference with the malaria parasite's ability to break down and digest hemoglobin wikipedia.orgdrugbank.com. During hemoglobin degradation in the parasite's acidic digestive vacuole, toxic heme is released annualreviews.orgnih.gov. Plasmodium falciparum detoxifies this heme by biocrystallization into hemozoin nih.govnih.gov. Quinine is thought to inhibit this hemozoin biocrystallization, leading to the accumulation of cytotoxic heme within the parasite, which ultimately causes its death wikipedia.orgdrugbank.comannualreviews.orgnih.govnih.govasm.org. This interference with the heme detoxification pathway is considered a crucial aspect of quinine's antimalarial activity nih.govnih.gov.
Studies utilizing Saccharomyces cerevisiae (yeast) as a model organism have revealed that quinine interferes with cellular tryptophan uptake researchgate.netfrontiersin.orgnih.govnih.gov. Quinine competes with tryptophan for transport, leading to tryptophan starvation within the cells researchgate.netfrontiersin.orgnih.gov. This effect is specifically attributed to quinine targeting the high-affinity tryptophan/tyrosine permease, Tat2p nih.gov. For instance, quinine at concentrations of 2 mM and 4 mM decreased the uptake of tritiated tryptophan ([3H]Trp) by approximately 25% and 70%, respectively, after 60 minutes of incubation nih.gov. This suggests that quinine's toxicity may be linked to its ability to disrupt essential amino acid acquisition nih.gov.
Resistance to quinoline antimalarial drugs, including quinine, is often associated with the modulation of multidrug resistance proteins nih.govresearchgate.net. A plasmodial homolog of P-glycoprotein (Pgh1) is thought to be involved in resistance to quinolinemethanol drugs like quinine nih.govresearchgate.net. In addition to Pgh1, Plasmodium falciparum multidrug resistance protein (PfMRP), an ATP-binding cassette (ABC) transporter, has also been implicated researchgate.netresearchgate.net. Studies have shown that PfMRP plays a role in the efflux of quinine and contributes to the parasite's response to multiple antimalarial drugs, potentially by pumping these drugs out of the parasite researchgate.net. Quinine has also been identified as a competitive inhibitor of P-glycoprotein function in other cellular contexts, such as acute myeloid leukemia, highlighting its broader interactions with drug efflux pumps nih.gov.
Molecular docking studies have explored the theoretical affinity of quinine to the Angiotensin Converting Enzyme 2 (ACE2) receptor, a key entry point for SARS-CoV-2 into human cells japer.injaper.inetasr.com. These in silico investigations indicate that quinine can interact with amino acid residues within the peptidase domain of the ACE2 receptor, including Lys353 japer.injaper.inresearchgate.net. Among chloroquine, hydroxychloroquine (B89500), and quinine, quinine demonstrated the strongest theoretical binding affinity to the ACE2 receptor japer.injaper.in.
Table 1: Theoretical Binding Affinities to ACE2 Receptor (Molecular Docking)
| Compound | Binding Affinity (kcal/mol) japer.injaper.in |
| Quinine | -4.89 |
| Hydroxychloroquine | -3.87 |
| Chloroquine | -3.17 |
This strong affinity suggests a potential, though theoretical, role for quinine in interacting with the ACE2 receptor japer.injaper.in.
Molecular Mechanisms of Quinine Resistance
Genetic Markers and Parasite Adaptations in Plasmodium falciparum (In Vitro & Molecular Studies)
Laboratory-based (in vitro) and molecular studies have been instrumental in identifying and characterizing the genetic markers associated with quinine (B1679958) resistance. These investigations have pointed to the crucial role of transporter proteins located on the parasite's digestive vacuole membrane. These transporters are believed to influence the accumulation of quinine at its site of action. The primary genes involved in this process are Plasmodium falciparum multidrug resistance protein 1 (pfmdr1), the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt), and the P. falciparum Na+/H+ exchanger 1 (pfnhe-1).
The pfmdr1 gene encodes a P-glycoprotein homolog (Pgh-1), an ATP-binding cassette (ABC) transporter situated on the membrane of the parasite's digestive vacuole. researchgate.net This protein is involved in modulating the parasite's susceptibility to a variety of antimalarial drugs, including quinine. researchgate.netnih.gov Its role appears to be significant in the efflux of hydrophobic antimalarials, thereby preventing their accumulation within the parasite. researchgate.net
Polymorphisms, or single nucleotide polymorphisms (SNPs), within the pfmdr1 gene have been linked to altered responses to multiple antimalarials. asm.org The most studied mutations include N86Y, Y184F, S1034C, N1042D, and D1246Y. asm.orgnih.gov
The N86Y mutation, which involves a change from asparagine to tyrosine at codon 86, is common in African parasite strains. nih.gov While it has been associated with enhanced resistance to chloroquine, it paradoxically increases susceptibility to mefloquine (B1676156), lumefantrine, and dihydroartemisinin. nih.govrepec.org Its direct association with quinine susceptibility is complex; some studies show the 86Y mutation increases in vitro susceptibility to quinine in parasite strains with a wild-type pfcrt gene. nih.gov The D1246Y mutation has also been linked to reduced drug sensitivity. researchgate.net
Gene amplification, or an increase in the copy number of the pfmdr1 gene, is another key mechanism of resistance. Increased pfmdr1 copy number has been associated with decreased susceptibility (and in some cases, resistance) to quinine, mefloquine, halofantrine (B180850), and artemisinin (B1665778) derivatives. nih.govasm.orgresearchgate.net This amplification leads to higher expression of the PfMDR1 protein, presumably enhancing the efflux of the drug from the digestive vacuole. asm.orgfrontiersin.org
| pfmdr1 Alteration | Associated Effect on Quinine Susceptibility | References |
| N86Y Mutation | Modulates susceptibility; may increase susceptibility in certain genetic backgrounds. | nih.govnih.gov |
| N1042D Mutation | Contributes to resistance to quinine and its diastereomer quinidine (B1679956). | nih.gov |
| S1034C/N1042D/D1246Y | Triple mutation prevalent in South America; associated with quinine resistance. | nih.gov |
| Gene Amplification | Associated with decreased susceptibility/resistance to quinine. | asm.orgresearchgate.net |
To definitively establish the role of pfmdr1 mutations, researchers have utilized genetic engineering techniques to modify the parasite's genome. Allelic exchange studies, where a specific gene variant is replaced with another, have provided direct evidence of the function of these mutations.
The pfcrt gene is located on the parasite's chromosome 7 and encodes a transmembrane protein that resides on the digestive vacuole membrane. nih.govresearchgate.net It is a member of the drug/metabolite transporter superfamily. nih.govresearchgate.net While it is the primary determinant of chloroquine resistance, mutations in pfcrt have also been proven to play an important role in resistance to quinine. nih.govresearchgate.netbiorxiv.org The mutant PfCRT protein is thought to function as a transporter that actively effluxes quinoline (B57606) drugs like chloroquine and quinine from the digestive vacuole, their primary site of action. nih.govresearchgate.net
The most critical mutation in the pfcrt gene is a substitution from lysine (B10760008) (K) to threonine (T) at codon 76 (K76T). mdpi.comnih.gov This mutation is a hallmark of chloroquine-resistant P. falciparum and is highly correlated with treatment failure. nih.gov In vitro studies and transfection experiments have confirmed that the K76T mutation is essential for conferring resistance not only to chloroquine but also influences the parasite's response to quinine. nih.govresearchgate.netaku.edu
Other mutations in pfcrt have also been identified. The C101F mutation, for instance, has been associated with resistance to piperaquine, selected for under in vitro drug pressure. nih.gov The I356T mutation, found in over half of a cohort of African isolates, was significantly associated with reduced susceptibility to quinine in vitro. nih.gov Genetic cross-studies have further confirmed a role for mutant pfcrt in mediating quinine resistance. biorxiv.orgnih.gov
| pfcrt Mutation | Observed In Vitro Effect | References |
| K76T | A key determinant of resistance to chloroquine; also confers resistance to quinine. | nih.govresearchgate.netnih.govaku.edu |
| C101F | Associated with in vitro reduced susceptibility to piperaquine. | nih.gov |
| I356T | Significantly associated with reduced susceptibility to quinine. | nih.gov |
A third locus, found on chromosome 13, has been linked to quinine resistance through quantitative trait loci mapping. nih.govnih.gov This region contains the pfnhe-1 gene, which encodes a putative sodium-hydrogen exchanger. nih.govnih.gov This protein is thought to be involved in regulating the internal pH of the parasite, a mechanism that could influence the activity of weak-base drugs like quinine.
Studies in Mali have shown that quinine treatment in patients with falciparum malaria significantly selects for parasites carrying a specific polymorphism (ms4760-1) in the pfnhe-1 gene. nih.govnih.govafricaresearchconnects.com The prevalence of this marker increased from 26.2% before treatment to 46.3% in parasites that persisted after therapy. nih.govnih.gov This selection was not observed in a control group treated with sulfadoxine-pyrimethamine, suggesting the effect is specific to quinine. nih.govafricaresearchconnects.com
Furthermore, genetic "knockdown" experiments that reduced the expression of pfnhe-1 by approximately 50% resulted in a significant decrease in the quinine IC50 values (a measure of drug concentration needed to inhibit parasite growth) in quinine-resistant parasite strains. nih.gov This provides direct evidence that pfnhe-1 contributes to quinine resistance, likely in a strain-dependent manner that may rely on pre-existing resistance conferred by pfcrt or pfmdr1. nih.govnih.gov
Role of pfnhe-1 (Plasmodium falciparum Na+/H+ exchanger 1)
Association of Microsatellite Markers (e.g., ms4760 DNNND repeats) with Decreased Quinine Response
Research into the genetic basis of quinine resistance has identified polymorphisms in the Plasmodium falciparum sodium/hydrogen exchanger-1 gene (pfnhe-1) as a potential contributor. nih.gov Specifically, variations in the number of amino acid repeats within the microsatellite ms4760 of this gene have been associated with altered parasite susceptibility to quinine in some studies. nih.govnih.gov
Investigations using culture-adapted parasite isolates have shown that an increase in the number of DNNND repeats in block II of the ms4760 microsatellite is linked to a decreased response to quinine. nih.gov For instance, a study in Kenya on 29 P. falciparum isolates found a significant association between the number of DNNND repeats and the in vitro susceptibility to quinine, measured as the 50% inhibitory concentration (IC50). nih.gov Parasites with two DNNND repeats showed significantly reduced susceptibility compared to those with one repeat. nih.gov Interestingly, the presence of three repeats appeared to restore susceptibility, suggesting a complex relationship. nih.gov
However, the association between pfnhe-1 polymorphisms and quinine response is not consistently observed across all parasite populations, indicating that the genetic background of the parasite and the geographic region are important factors. nih.govjpbs.in Studies on clinical isolates from Senegal and the Republic of Congo did not find a significant link between the number of DNNND repeats and in vitro quinine susceptibility. nih.govnih.gov This inconsistency suggests that while pfnhe-1 ms4760 may play a role, it is likely not a universal marker for quinine resistance and its contribution may be strain-specific. nih.govnih.gov
| Number of DNNND Repeats | Number of Isolates | Median Quinine IC50 (nM) |
|---|---|---|
| 1 | Data Not Specified | 60 |
| 2 | Data Not Specified | 227 |
| 3 | Data Not Specified | Data Not Specified (Susceptibility restored) |
Cross-Resistance Patterns with Other Antimalarial Drugs (In Vitro Comparative Studies)
In vitro studies have revealed patterns of cross-resistance between quinine and other quinoline-containing antimalarial drugs, suggesting shared mechanisms of action or resistance. nih.gov Early reports indicated cross-resistance between quinine and structurally related compounds such as chloroquine (CQ), mefloquine (MFQ), and halofantrine (HLF). nih.gov
The molecular basis for these interactions often involves genes that encode transporter proteins, such as the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance protein 1 (pfmdr1). nih.govnih.gov Polymorphisms in these genes are known to be primary determinants of resistance to drugs like chloroquine and can also modulate the parasite's susceptibility to quinine. nih.govjpbs.in However, the relationship is complex and can be unpredictable. nih.gov For example, certain mutations in pfcrt or pfmdr1 can lead to cross-resistance with quinine, while others can result in increased sensitivity (hypersensitivity). nih.gov This indicates an intricate interplay of resistance mechanisms that partially overlap. nih.gov The observation that there is minimal overlap in the genotypes of parasite progeny selected under quinine pressure versus chloroquine pressure further suggests that while some mechanisms are shared, there are also distinct pathways for resistance to each drug. columbia.edu
| Drug | Observed Relationship with Quinine | Associated Genes (Putative) |
|---|---|---|
| Chloroquine (CQ) | Cross-resistance / Inverse Susceptibility | pfcrt, pfmdr1 nih.govnih.gov |
| Mefloquine (MFQ) | Cross-resistance | pfmdr1 nih.govnih.gov |
| Halofantrine (HLF) | Cross-resistance | nih.gov |
| Amodiaquine (AQ) | Inverse Susceptibility | pfcrt, pfmdr1 nih.gov |
Theoretical Models and Factors Influencing Resistance Development
The development and spread of antimalarial drug resistance is a complex evolutionary process influenced by multiple factors. Theoretical models have been developed to understand the key drivers of this phenomenon. researchgate.net
The single most significant factor influencing the emergence and spread of resistance is drug pressure, which is directly related to the proportion of infected individuals receiving treatment. researchgate.net High drug pressure creates a strong selective environment where resistant parasites have a survival advantage. nih.gov Other programmatic influences include poor patient compliance with treatment regimens, the use of suboptimal doses, and the widespread practice of presumptive treatment without diagnostic confirmation, all of which can contribute to the selection of resistant parasites.
From a biological perspective, several factors influence the rate of resistance development:
Genetic Basis of Resistance: Resistance that arises from a single gene mutation tends to develop and spread more rapidly than resistance that requires mutations in multiple genes. diva-portal.org The multifactorial genetic basis of quinine resistance is considered a primary reason for its slow development over centuries of use. nih.govcolumbia.edu
Transmission Rate: The intensity of malaria transmission in a region can affect the spread of resistant parasites. researchgate.net
Parasite Fitness: Resistance mutations can sometimes come at a "biological cost," meaning the resistant parasite may be less fit than its drug-sensitive counterparts in the absence of the drug. diva-portal.org This can slow the spread of resistance.
Mode of Gene Action and Recombination: The way resistance genes are inherited and the rate of genetic recombination within the parasite population also play a role, albeit a relatively minor one compared to drug pressure. researchgate.net
Early theoretical explanations posited that parasites could become "habituated" to quinine through prolonged, repeated exposure over several generations in both human hosts and mosquito vectors. nih.gov Modern understanding frames this as a classic evolutionary process of selection, where pre-existing, more resistant parasite variants are "cultivated" by the widespread use of the drug. nih.gov
Analytical Methods for Quinine and Its Derivatives
The accurate analysis of quinine (B1679958) and its related compounds is crucial for pharmaceutical quality control. Various analytical techniques have been developed for the separation, identification, and quantification of these alkaloids in diverse matrices, including pharmaceutical formulations and biological fluids. bohrium.comresearchgate.net High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two of the most prominent and powerful techniques employed for this purpose. nih.gov These methods offer high resolution and sensitivity, enabling the separation of structurally similar stereoisomers like quinine and quinidine (B1679956). nih.govasianpubs.org
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly HPLC, is a cornerstone for the analysis of Cinchona alkaloids. bohrium.com Reversed-phase HPLC is the most widely utilized method, typically employing octadecylsilylated silica (B1680970) gel (ODS or C18) columns with acidic mobile phases and UV detection. bohrium.comoslomet.no However, the basic nature of these alkaloids can lead to strong interactions with residual silanol (B1196071) groups on the column surface, potentially causing poor peak shape and resolution. bohrium.comasianpubs.org To overcome these challenges, significant research has focused on optimizing both the stationary and mobile phases to achieve efficient and reliable separations. bohrium.comresearchgate.net
HPLC stands as a primary technique for the separation and determination of quinine and its derivatives due to its precision, accuracy, and high recovery rates. sci-hub.se It is frequently used for the quantitative analysis of quinine sulfate (B86663) in pharmaceutical dosage forms. rjptonline.orgorientjchem.org The versatility of HPLC allows for various configurations, including reversed-phase, ion-pair, and chiral chromatography, to resolve quinine from its stereoisomers and related impurities like dihydroquinine. orientjchem.orgresearchgate.netmtc-usa.com
The choice of stationary phase is critical for achieving the desired selectivity in the separation of quinine alkaloids. rjptonline.org While standard octadecyl (C18) columns are widely used, they may not always provide adequate separation for complex mixtures of these compounds. bohrium.comoslomet.noresearchgate.net Research has shown that in some cases, octadecyl and octyl phases are not suitable for the efficient separation of quinine and its derivatives, regardless of the mobile phase used. researchgate.netsci-hub.se
To enhance separation selectivity, especially for substances containing π electrons like quinine, aryl-based stationary phases have been investigated. researchgate.net A study comparing octadecyl, benzylpropyl, and naphthylpropyl phases found that the naphthylpropyl column provided the best separation of quinine, quinidine, and acetylquinidine. sci-hub.se In contrast, the octadecyl column failed to properly separate these compounds under the tested conditions. researchgate.netsci-hub.se The use of a phenyl hydride column has also been shown to effectively separate quinine from its main impurity, dihydroquinine, with high resolution. mtc-usa.com
| Stationary Phase | Analyte Mixture | Separation Outcome | Reference |
|---|---|---|---|
| Naphthylpropyl | Quinine, Quinidine, Acetylquinidine | Best separation observed. Separation coefficients of 1.17 and 1.14 achieved. | researchgate.netsci-hub.se |
| Octadecyl (C18) | Quinine, Quinidine, Acetylquinidine | No proper separation was observed. | researchgate.netsci-hub.se |
| Phenyl Hydride | Quinine, Dihydroquinine | Successful separation with a resolution of 2.6. | mtc-usa.com |
| Symmetry C18 | Quinine, Quinidine | Achieved the best separation of the diastereoisomers. | asianpubs.org |
The mobile phase composition, including the organic solvent, aqueous component, and additives, plays a pivotal role in HPLC separation. rjptonline.org Common mobile phases consist of solvents like acetonitrile (B52724) and methanol (B129727), often mixed with aqueous buffers such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297). sci-hub.serjptonline.orgrjptonline.orgijnrd.org The pH of the mobile phase is a crucial parameter, as quinine is a weak basic compound with pKa values of approximately 4.13 and 8.52. asianpubs.orgresearchgate.net Adjusting the pH can control the ionization state of the analyte and its interaction with the stationary phase. researchgate.net
For instance, an effective separation of quinine and quinidine was achieved on a C18 column using a mobile phase of acetonitrile, water, triethylamine (B128534), and acetic acid, with the pH adjusted to 3.03 with orthophosphoric acid. asianpubs.orgrjptonline.org The addition of an amine like triethylamine helps to reduce peak tailing by competing with the protonated analyte for active silanol sites on the column. asianpubs.org Another method utilized a mobile phase of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol for the analysis of quinine sulfate in suspension. rjptonline.orgresearchgate.net In a study using a naphthylpropyl column, pure methanol was found to be the optimal mobile phase for separating quinine, quinidine, and acetylquinidine. sci-hub.se
| Mobile Phase Composition | Stationary Phase | Key Optimization Feature | Reference |
|---|---|---|---|
| Methanol (100%) | Naphthylpropyl | Provided the best separation of quinine, quinidine, and acetylquinidine. | sci-hub.se |
| Acetonitrile/Water/Triethylamine/Acetic acid (9:90:0.25:0.75 v/v/v/v) | Symmetry C18 | pH adjusted to 3.03. Triethylamine was added to improve peak shape. | asianpubs.orgrjptonline.org |
| Methanol: Water (30:70 v/v) | C18 | Selected for giving a sharp, well-separated peak. | ijnrd.org |
| DI Water/0.1% TFA and Acetonitrile/0.1% TFA (Gradient) | Cogent Phenyl Hydride™ | Avoided the need for ion-pair reagents like methanesulfonic acid and diethylamine. | mtc-usa.com |
HPLC with UV or fluorescence detection is a highly reliable method for the quantitative analysis of quinine and its stereoisomers. rjptonline.orgnih.govresearchgate.net Method validation according to established guidelines confirms the suitability of these methods for their intended purpose, assessing parameters such as linearity, accuracy, precision, and sensitivity. researchgate.netijnrd.org
For example, one validated HPLC method for quinine sulfate demonstrated linearity over a concentration range of 0.08-600.00 µg/mL with a correlation coefficient (R²) of 0.9999. researchgate.net The accuracy was found to be 99.83±0.92% with a precision (RSD) of less than 1.09%. researchgate.net Another method reported a linear range of 10-50 µg/mL for quinine sulfate with an R² of 0.998. ijnrd.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.net For instance, a method for determining quinine and its metabolites reported a lower limit of quantitation in the range of 0.024-0.081 µM. researchgate.net The high precision, recovery, and accuracy of HPLC make it an excellent technique for the quantitative determination of quinine derivatives. sci-hub.se
Capillary Electrophoresis
Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of quinine and its derivatives. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. tandfonline.com Various CE modes, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), have been successfully applied to resolve the diastereomers quinine and quinidine, as well as quinidine metabolites. nih.govresearchgate.net
Complete resolution of quinine and quinidine, which cannot be achieved with plain aqueous phosphate buffers, has been accomplished by incorporating β-cyclodextrin as a buffer additive in CZE or by using a small amount of an organic solvent modifier like 2-propanol in MECC. nih.govresearchgate.net The combination of different separation mechanisms, such as coupling capillary isotachophoresis (CITP) with CZE, can enhance separation selectivity and allow for the determination of quinine in complex matrices like beverages with minimal sample pretreatment. nih.gov
Isotachophoresis (ITP), a specific technique within capillary electrophoresis, is notable for its application as a "green chemistry" method for the determination of quinine and its derivatives. nih.gov This technique separates and concentrates analytes between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. researchgate.net The use of ITP for analyzing quinine and its stereoisomers, such as quinidine and cinchonidine (B190817), aligns with green chemistry principles, likely due to reduced solvent and reagent consumption compared to traditional chromatographic methods. nih.gov
Studies have demonstrated the successful separation and determination of hydrochlorides of quinidine, quinine, and cinquinidine using capillary ITP with conductometric detection. tandfonline.com The optimization of analysis conditions, such as voltage and time, is crucial for achieving good separation. tandfonline.comtandfonline.com For a mixture of three derivatives, an optimal analysis time of just over 8 minutes was achieved. tandfonline.comtandfonline.com Validation of the developed ITP methodologies has confirmed their suitability for the determination of these alkaloids. tandfonline.comtandfonline.com The technique has been successfully used to determine quinine in various samples, including beverages, pharmaceuticals, and urine. nih.govtue.nl
Spectroscopic Methods for Detection and Characterization
Spectroscopic techniques are fundamental in the analysis of quinine, offering high sensitivity and selectivity for its detection and characterization in various matrices. These methods rely on the interaction of electromagnetic radiation with the quinine molecule.
UV Spectrophotometry for Simultaneous Estimation
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of quinine. The method is based on the principle that quinine absorbs ultraviolet radiation at specific wavelengths. Quinine exhibits characteristic absorption maxima (λmax) in the UV region, typically around 233-234 nm and 320-350 nm, which can be utilized for its quantification. researchgate.netresearchgate.netcabidigitallibrary.org
Several UV spectrophotometric methods have been developed for the simultaneous estimation of quinine in combination with other drugs, such as ofloxacin (B1677185) and ciprofloxacin (B1669076). researchgate.netresearchgate.net These methods are crucial for the quality control of pharmaceutical formulations containing multiple active ingredients. The techniques employed for simultaneous estimation include:
Dual Wavelength Method: This method involves measuring the absorbance at two different wavelengths. For instance, in a mixture of quinine and ofloxacin, absorbances were measured at 234 nm (λmax of quinine) and 244 nm (λmax of ofloxacin). researchgate.net Similarly, for quinine and ciprofloxacin, wavelengths of 233 nm and 272 nm were used. researchgate.net
Area Under the Curve (AUC) Method: This technique calculates the integrated area under the absorbance spectrum over a specific wavelength range. For quinine, the range of 228 nm to 238 nm has been utilized. researchgate.nethumanjournals.com
Absorption Ratio (Q-Absorbance) Method: This method uses the ratio of absorbances at two selected wavelengths, one being the isoabsorptive point (where both compounds have the same absorptivity) and the other being the λmax of one of the drugs. researchgate.netresearchgate.nethumanjournals.com An isoabsorptive point for quinine and ofloxacin was identified at 242 nm, and for quinine and ciprofloxacin at 246 nm. researchgate.netresearchgate.net
These spectrophotometric methods have been shown to be simple, accurate, precise, and economical for the simultaneous determination of quinine in bulk drug mixtures. researchgate.netresearchgate.nethumanjournals.com The methods are validated according to International Council for Harmonisation (ICH) guidelines and demonstrate good linearity, with correlation coefficients often exceeding 0.99. researchgate.nethumanjournals.com
| Method | Analyte Mixture | λmax (Quinine) | λmax (Other Drug) | Isoabsorptive Point | Wavelength Range (AUC for Quinine) | Reference |
| Dual Wavelength | Quinine & Ofloxacin | 234 nm | 244 nm | - | - | researchgate.nethumanjournals.com |
| Dual Wavelength | Quinine & Ciprofloxacin | 233 nm | 272 nm | - | - | researchgate.net |
| Area Under Curve | Quinine & Ofloxacin | - | - | - | 228 nm - 238 nm | researchgate.nethumanjournals.com |
| Area Under Curve | Quinine & Ciprofloxacin | - | - | - | 227 nm - 237 nm | researchgate.net |
| Absorption Ratio | Quinine & Ofloxacin | - | - | 242 nm | - | researchgate.nethumanjournals.com |
| Absorption Ratio | Quinine & Ciprofloxacin | - | - | 246 nm | - | researchgate.net |
Fluorescence Spectroscopy for Selective Determination
Fluorescence spectroscopy is an exceptionally sensitive and selective analytical technique for the determination of quinine. colostate.edu Quinine is a strongly fluorescent compound, particularly in dilute acidic solutions like sulfuric acid. colostate.educolby.edunih.gov This property makes fluorescence spectroscopy a superior method to absorption spectroscopy for detecting trace amounts of quinine. colostate.edusquarespace.com
The molecule has two primary excitation wavelengths at approximately 250 nm and 350 nm, with a characteristic broad fluorescence emission peak centered around 450 nm, which corresponds to a visible blue glow. colby.edunih.govsquarespace.combloomu.edu The intensity of this fluorescence is directly proportional to the concentration of quinine in dilute solutions, forming the basis for its quantitative analysis. nih.gov The limit of detection (LOD) for quinine using this method can be as low as the parts-per-million (ppm) or even parts-per-billion (ppb) range. colostate.edu For example, one study determined the LOD to be 0.9 ppm in tonic water after accounting for a 100-fold dilution. colostate.edu
Several factors can influence quinine's fluorescence, including pH and the presence of quenching agents. The fluorescence is most intense in acidic conditions (pH below 5) and is significantly reduced or absent in neutral to alkaline solutions. colby.edubloomu.edu Halide ions, such as chloride and bromide, are known to be chemical quenchers of quinine fluorescence, which is an important consideration during sample preparation. colostate.educolby.edubloomu.edu
In recent years, there has been a significant move towards developing portable, low-cost, and user-friendly analytical tools for point-of-need testing. nih.gov Paper-based analytical devices (PADs) have emerged as a promising platform for this purpose. mdpi.comnd.edu These devices are fabricated from inexpensive materials like chromatography paper and utilize the principle of capillary action for fluid transport, eliminating the need for external equipment. nih.govmdpi.com
A simple and equipment-free fluorometric method employing PADs has been developed for the selective determination of quinine. mdpi.com This method leverages the natural fluorescence of quinine without requiring complex chemical reactions. The analytical protocol involves:
Fabricating the PAD, typically by creating hydrophobic barriers (e.g., with wax) on chromatographic paper to define a circular detection zone. mdpi.com
Applying an acid (e.g., nitric acid) to the detection zone to ensure the optimal acidic pH for quinine fluorescence. mdpi.com
Adding the sample solution to the paper device. mdpi.com
Illuminating the PAD with a UV lamp (e.g., at 365 nm). mdpi.com
Capturing and analyzing the resulting fluorescence emission with a simple imaging device, such as a smartphone. mdpi.com
This PAD-based method has been successfully applied to the analysis of quinine in soft drink samples, demonstrating satisfactory sensitivity, precision, and accuracy. mdpi.com The limit of detection for this method was reported as 3.6 mg L⁻¹, with intra-day and inter-day precision ranging from 3.1% to 8.8%. mdpi.com The stability of these devices has also been studied under various storage conditions, showing good results and highlighting their portability for in-field analysis. mdpi.com
| Parameter | Value | Reference |
| Excitation Wavelengths | ~250 nm, ~350 nm | colby.edunih.govbloomu.edu |
| Emission Wavelength | ~450 nm | colby.edunih.govsquarespace.combloomu.edu |
| Optimal pH | Acidic (<5) | colby.edubloomu.edu |
| Common Quenchers | Halide ions (Cl⁻, Br⁻) | colostate.educolby.edubloomu.edu |
| PAD LOD | 3.6 mg L⁻¹ | mdpi.com |
Raman Spectroscopy for Probing Molecular Interactions
Raman spectroscopy is a powerful, non-destructive technique that provides detailed chemical and structural information, making it suitable for studying the molecular interactions of quinine. nih.govacs.org Unlike UV absorption and fluorescence-based methods, Raman spectroscopy offers greater chemical specificity, allowing for an unambiguous, molecular-level understanding of interactions. nih.govacs.orgutmb.eduresearchgate.net
Research has utilized Raman spectroscopy to investigate the binding interaction between quinine and DNA. nih.govacs.org The strongest Raman band for quinine in the fingerprint region is attributed to a symmetric stretching mode of its quinoline (B57606) ring. This band is highly sensitive to the local chemical environment, including polarity, pH, hydrogen bonding, and π-stacking interactions. nih.govacs.orgutmb.edu
By using this specific vibration as a spectroscopic probe, studies have shown that when the quinoline ring is protonated, quinine can weakly intercalate into DNA. nih.govacs.org This intercalation involves the formation of π-stacking interactions between the quinoline ring and the DNA base pairs. nih.govacs.orgutmb.eduresearchgate.net The Raman spectra indicate that quinine can intercalate at a ratio of approximately one quinine molecule per 25 DNA base pairs. nih.govacs.orgutmb.edu These experimental findings have been further supported by molecular dynamics simulations, which suggest that the quinoline ring adopts a t-shaped π-stacking geometry with the base pairs, while the quinuclidine (B89598) head group interacts with the phosphate backbone in the minor groove of the DNA. nih.govacs.org
Other Instrumental Analytical Techniques
Beyond the primary spectroscopic methods, other instrumental techniques have been adapted for the analysis of quinine.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a technique primarily used for determining the concentration of metallic elements in a sample. drawellanalytical.comwikipedia.org While AAS cannot directly measure an organic molecule like quinine, it can be used for its indirect determination. mdpi.complu.mxresearchgate.net
A flow injection method has been reported for the indirect determination of quinine using AAS. plu.mx This method is based on the precipitation of an ion-association species formed between quinine and the Marmé reagent (CdI₄²⁻). plu.mx The procedure involves:
The Marmé reagent is injected into a carrier stream containing the quinine sample.
A precipitate of the quinine-Marmé reagent complex is formed.
The precipitate is retained on a filter.
The filtrate, containing the unprecipitated cadmium from the reagent, is directly aspirated into an atomic absorption spectrometer.
The concentration of the unprecipitated cadmium is measured. The amount of cadmium that precipitated is stoichiometrically related to the amount of quinine in the sample.
This indirect AAS method demonstrated a linear calibration graph for quinine in the range of 5–110 μg ml⁻¹. plu.mx The relative standard deviation for determining 40 μg ml⁻¹ of quinine was 2.1%, with a detection limit of 2 μg ml⁻¹. plu.mxresearchgate.net The method's accuracy was validated against the established fluorimetric method. plu.mx
Electrochemical Methods
Electrochemical methods offer a rapid, simple, and cost-effective approach for the determination of quinine. These techniques are based on the oxidation or reduction of the quinine molecule at an electrode surface, with the resulting current or potential being proportional to its concentration.
Voltammetric assays have been successfully developed using various types of electrodes. For instance, a novel method utilizing an electrochemically pretreated pencil graphite (B72142) electrode has been reported for the determination of quinine (QN) in soft drinks. This method demonstrated a low detection limit of 2 x 10⁻⁷ M, highlighting its sensitivity. The primary advantages of this approach include its simplicity, rapid response time, and the low cost of the disposable electrode. nih.gov
Other research has explored the use of boron-doped diamond electrodes (BDDE) for quinine analysis. Quinine exhibits oxidation at a potential of Epa = +1.42 V in a strongly acidic medium (2 M HClO₄) and at Epa = +0.94 – +1.18 V in an alkaline environment on the BDDE surface. It also shows reduction over a wide pH range. researchgate.net
Cyclic voltammetry (CV) and square wave voltammetry (SWV) have also been employed to investigate the electrochemical behavior of quinine, particularly in the presence of surfactants which can enhance the reduction peak current. In one study, the electrochemical behavior was found to be quasi-reversible in a Britton-Robinson buffer at pH 10.38. This research proposed an electrochemical reduction mechanism where protonation occurs on the nitrogen of the quinoline moiety. The study achieved a detection limit of 0.132 ng mL⁻¹ using SWV, demonstrating its high sensitivity for quantifying quinine in samples like cinchona bark and soft drinks. researchgate.net
Table 1: Comparison of Voltammetric Methods for Quinine Determination
| Electrode Type | Detection Limit | Matrix | Reference |
| Electrochemically Pretreated Pencil Graphite | 2 x 10⁻⁷ M | Soft Drinks | nih.gov |
| Boron-Doped Diamond Electrode (BDDE) | Not specified | Not specified | researchgate.net |
| Hanging Mercury Drop Electrode (with SWV) | 0.132 ng mL⁻¹ | Cinchona Bark, Soft Drinks | researchgate.net |
Flow Injection Analysis (FIA)
Flow Injection Analysis (FIA) is an automated analytical technique that involves injecting a precise volume of a sample into a continuously flowing carrier stream. wikipedia.orglibretexts.org This method is characterized by its high sample throughput, reduced consumption of reagents and samples, and excellent reproducibility. fu-berlin.de FIA has been widely applied in pharmaceutical analysis, including the determination of quinine. nih.gov
The core principles of FIA rely on reproducible sample injection, controlled dispersion of the injected sample zone, and precise timing from injection to detection. fu-berlin.de The transient signal generated as the sample passes through the detector is measured, with the peak height or area being proportional to the analyte concentration. libretexts.org
FIA is often coupled with other detection techniques, such as spectrophotometry, fluorescence spectroscopy, and chemiluminescence, to enhance sensitivity and selectivity. wikipedia.org For quinine analysis, FIA is frequently combined with chemiluminescence detection, which offers very low detection limits.
Chemiluminescence Methods
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. This phenomenon provides the basis for highly sensitive analytical methods for the determination of a wide range of compounds, including quinine.
Several CL systems have been developed for quinine analysis. One method is based on the direct chemiluminescence reaction between quinine and cobalt(III) in a sulfuric acid medium. In this system, the unstable cobalt(III) is generated online through constant-current electrolysis within a flow-injection setup. The intensity of the emitted light is linearly proportional to the quinine concentration over a range of 0.1–100 μg ml⁻¹, with a detection limit of 3.3x10⁻⁸ g ml⁻¹. This automated method is rapid, with the entire process being completed in approximately one minute, making it suitable for the analysis of pharmaceutical preparations. researchgate.netnih.gov
Another approach involves the oxidation of cinchona alkaloids, including quinine, with potassium permanganate, which results in a weak chemiluminescence emission. This flow-injection method has a linear range of 1.0 × 10⁻⁷ – 8.0 × 10⁻⁵ g mL⁻¹ for quinine, with a detection limit of 3.2 × 10⁻⁸ g mL⁻¹. The method has been successfully applied to determine quinine in urine and serum samples. rsc.org
Other reported CL systems for quinine determination include its reaction with hydrogen peroxide (H₂O₂) and sodium periodate (B1199274) (NaIO₄), and the use of Mn³⁺ as an oxidant. rsc.orgresearchgate.net These various methods demonstrate the versatility of chemiluminescence coupled with flow-injection analysis for the sensitive and rapid quantification of quinine.
Table 2: Performance of Different Chemiluminescence Systems for Quinine Determination
| Reagent System | Linear Range (g mL⁻¹) | Detection Limit (g mL⁻¹) | Reference |
| Cobalt(III) | 1.0 × 10⁻⁷ – 1.0 × 10⁻⁴ | 3.3 × 10⁻⁸ | researchgate.netnih.gov |
| Potassium Permanganate | 1.0 × 10⁻⁷ – 8.0 × 10⁻⁵ | 3.2 × 10⁻⁸ | rsc.org |
| H₂O₂–NaIO₄ | Not specified | 2.5 × 10⁻⁸ | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of compounds, including quinine and its metabolites. MS is often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) for the analysis of complex mixtures.
GC/MS methods have been developed for the positive identification of quinine. These methods typically involve extracting the compound from an alkaline solution, followed by chromatographic separation without the need for derivatization. The use of selected ion monitoring (SIM) in GC/MS allows for sensitive quantification of quinine in biological samples like plasma, with detection limits in the low microgram per liter range. nih.govnih.gov
More advanced techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have been utilized for the phenotyping of cytochrome P450 (CYP) enzymes involved in quinine metabolism and for the identification of its metabolites. researchgate.net Accurate mass UPLC-MS analysis allows for the detailed characterization of the fragmentation patterns of quinine and its metabolites, such as quinine N-oxide. researchgate.net
Cellular Thermal Shift Assay Coupled with Mass Spectrometry (MS-CETSA) for Drug Target Identification
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a drug with its protein target in a cellular environment. springernature.comresearchgate.net The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding. When combined with mass spectrometry (MS-CETSA), this technique allows for the proteome-wide, unbiased identification of drug targets. sci-hub.senih.gov
A significant application of MS-CETSA has been in elucidating the mechanism of action of antimalarial drugs, including quinine. A study implementing MS-CETSA in Plasmodium falciparum, the primary causative agent of malaria, identified purine (B94841) nucleoside phosphorylase (PfPNP) as a direct binding target of quinine. nih.gov The research demonstrated that quinine binds to PfPNP with a low nanomolar affinity, suggesting that this interaction contributes significantly to its therapeutic effect. nih.gov
The MS-CETSA workflow involves treating intact cells or cell lysates with the drug, followed by heating to induce protein denaturation and aggregation. The soluble protein fraction is then analyzed by quantitative mass spectrometry to identify proteins that have been stabilized by drug binding. springernature.com This powerful approach has been validated for other antimalarials and represents a promising strategy for understanding the molecular mechanisms of existing and new antimalarial agents. sci-hub.senih.gov
Design and Development of Quinine Derivatives and Analogues
Synthetic Approaches for Novel Quinine (B1679958) Derivatives
The synthesis of novel quinine derivatives involves various chemical strategies aimed at modifying the core quinine structure to improve its properties or introduce new functionalities. These approaches often focus on specific positions within the quinine molecule to optimize its interaction with biological targets. For instance, efforts have been made to synthesize dehydroxyquinines by arylation of quincorine (B1366806) bromide using Ni-catalyzed cross-electrophile coupling, which allows for iteration of the aromatic component of quinine and holds promise for developing new antimalarials researchgate.net. Additionally, flexible procedures have been developed for the synthesis of C2′-sulfonylated quinine derivatives, which are valuable as potential chiral ligands or multifunctional organocatalysts in asymmetric catalysis thieme-connect.comresearchgate.net.
Synthesis of Fatty Acid Derivatives of Quinine
Fatty acid derivatives of quinine, including those with polyunsaturated fatty acids (PUFA), have been synthesized to explore their antimalarial and cytotoxic potential researchgate.nettandfonline.comcapes.gov.br. These derivatives are prepared by linking fatty acids such as docosahexaenoic acid (DHA) and icosapentaenoic acid (EPA) to the quinine molecule tandfonline.com. Studies have shown that these fatty acyl derivatives exhibit moderate antimalarial activity against Plasmodium falciparum compared to quinine itself, and their activity does not depend on whether the fatty acyl group is saturated or unsaturated researchgate.nettandfonline.comcapes.gov.br. Notably, these derivatives demonstrated significantly higher cytotoxicity against certain tumor cell lines, such as the mouse mammary tumor cell line FM3A, than quinine alone researchgate.nettandfonline.comcapes.gov.br. An acetyl derivative of quinine with the shortest acyl group showed the highest selectivity researchgate.nettandfonline.comcapes.gov.br.
Structural Modifications and their Impact on Specific Biological Activities (e.g., antimalarial activity in Plasmodium falciparum, cytotoxicity against tumor cell lines in vitro)
Structural modifications of quinine and its analogues have been extensively investigated to understand their impact on biological activities, particularly antimalarial efficacy and cytotoxicity. For example, modifying the vinyl group of quinine has led to derivatives with good antiplasmodial activity against both quinine-resistant and quinine-sensitive P. falciparum strains, sometimes with lower IC50 values than quinine itself nih.gov.
In terms of cytotoxicity against tumor cell lines, cinchona alkaloid organocatalysts synthesized from quinine have been screened for in vitro anticancer activity nih.gov. Decorating quinine with hydrogen-bond donor units like thiourea (B124793) and (thio)squaramide resulted in decreased half-maximal growth inhibition values (1.3-21 µM) on uterine sarcoma cell lines (MES-SA and Dx5) compared to quinine (47-111 µM) and other cinchona alcohols nih.gov. Some of these analogues, particularly cinchona amines and squaramides, showed potential in overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) nih.gov. Quinine and didehydroquinine also exhibited a marginally increased toxicity against multidrug-resistant Dx5 cells nih.gov.
Quinoline (B57606) derivatives, inspired by quinine, have also been synthesized and evaluated for their anticancer effects. For instance, compound 91b1, a quinoline derivative, demonstrated comparable inhibitory effects on various cancer cell lines (A549, AGS, KYSE150, and KYSE450) in a dose-dependent manner mdpi.com.
Stereochemical Relationships and Chiral Switches within the Cinchona Alkaloid Family (e.g., Quinine and Quinidine)
The Cinchona alkaloid family, including quinine and quinidine (B1679956), exhibits crucial stereochemical relationships that significantly influence their biological activities researchgate.nettandfonline.comgoogle.com. Quinine and quinidine are diastereomers with specific stereodescriptors: quinine is (1S,3R,4S,8S,9R) and quinidine is (1S,3R,4S,8R,9S) researchgate.nettandfonline.comresearchgate.net. They are considered "quasi-enantiomeric" at the β-hydroxyamine functionality (C-8 and C-9) researchgate.nettandfonline.com. This stereochemical difference leads to distinct pharmacological profiles; for example, quinidine generally shows twice the antimalarial activity of quinine against P. falciparum researchgate.net.
The concept of "chiral switches" involves repurposing drugs by switching between stereoisomers to identify new medical uses or improve therapeutic profiles researchgate.nettandfonline.com. For instance, the repurposing of quinidine to quinine and vice-versa can be considered chiral switches tandfonline.comresearchgate.net. While both quinine and quinidine block the cardiac sodium channel, quinidine, unlike quinine, prolongs action potential duration in vitro and repolarization time in vivo ahajournals.org. This difference suggests that quinine might offer antiarrhythmic efficacy without the proarrhythmic potential associated with excessive repolarization prolongation, such as torsades de pointes ahajournals.org. The different biological effects of these stereoisomers imply that their actions occur through distinct binding sites and mechanisms google.com.
Theoretical Drug Design and Molecular Modeling of Quinine-Based Compounds
Theoretical drug design and molecular modeling play a crucial role in the development of quinine-based compounds by providing insights into their interactions with biological targets and predicting their activities scirp.org. These computational approaches help in identifying potential drug candidates and optimizing their structures.
Pharmacophore Identification for Structure-Activity Relationships
Pharmacophore identification is essential for establishing structure-activity relationships (SAR) of quinine derivatives. SAR studies aim to correlate specific structural features of compounds with their observed biological activities mdpi.com. For quinoline-based compounds, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for antibacterial activity, and its annulation with an aromatic ring is critical slideshare.net. Substitutions at various positions, such as fluorine at position 6, lower alkyl groups at position 1, and amino groups at position 5, can lead to compounds with enhanced antibacterial activity slideshare.net. Piperazine, N-methyl piperazine, and pyrrolidine (B122466) ring substitutions at position 7 also contribute to active compounds slideshare.net. For quinine derivatives, understanding how modifications, such as those to the vinyl group, affect antiplasmodial activity is part of SAR studies nih.gov. The abstracting method allows for structuring alkaloid derivatives and establishing a general relationship between the structural configuration of molecules and their impact on human health bibliotekanauki.pl.
Molecular Docking Studies (e.g., Interaction with ACE2 receptor)
Molecular docking studies are widely used to predict the binding affinity and interaction modes of quinine-based compounds with target proteins. For instance, molecular docking has been employed to investigate the potential of quinine, chloroquine (B1663885), and hydroxychloroquine (B89500) as therapeutic agents for COVID-19 by studying their interaction with the Angiotensin-Converting Enzyme 2 (ACE2) receptor nih.govjaper.injaper.intandfonline.comdovepress.comdergipark.org.trmnba-journal.cominabj.orgresearchgate.net.
A study comparing the affinity of quinine, chloroquine, and hydroxychloroquine to the ACE2 receptor showed that all three compounds can interact with amino acid residues in the peptidase domain of the ACE2 receptor, particularly Lys353 nih.govjaper.injaper.intandfonline.comdergipark.org.tr. Quinine demonstrated the strongest binding affinity to the ACE2 receptor with a free energy of binding (ΔG) of -4.89 kcal/mol, followed by hydroxychloroquine (-3.87 kcal/mol) and chloroquine (-3.17 kcal/mol) nih.govjaper.injaper.intandfonline.comdergipark.org.tr. A more negative ΔG value indicates a stronger ligand-receptor complex bond nih.gov. These findings suggest quinine's potential as a therapeutic agent for COVID-19 by blocking the interaction between the virus and the ACE2 receptor nih.govjaper.injaper.in.
Other molecular docking studies have also explored quinine's interaction with SARS-CoV-2 non-structural protein (nsp12), which is crucial for viral replication and transcription. Quinine showed good binding affinity with this protein, suggesting its potential as an antiviral therapy biomedpharmajournal.org. Additionally, molecular docking has been used to investigate quinine and quinidine as potential inhibitors of aldo-keto reductases (AKR1B1 and AKR1B10), which are relevant targets for colon cancer treatment nih.govplos.org. Quinidine was found to be more selective towards AKR1B1, while quinine exhibited maximum inhibition of AKR1B10 nih.govplos.org.
Table 1: Binding Affinities of Quinine, Hydroxychloroquine, and Chloroquine to ACE2 Receptor nih.govjaper.injaper.intandfonline.comdergipark.org.tr
| Compound | Free Energy of Binding (ΔG) (kcal/mol) | Key Interaction Residue |
| Quinine | -4.89 | Lys353 |
| Hydroxychloroquine | -3.87 | Lys353 |
| Chloroquine | -3.17 | Lys353 |
Table 2: Cytotoxicity of Cinchona Alkaloid Organocatalysts on Uterine Sarcoma Cell Lines nih.gov
| Compound Type | Half-maximal Growth Inhibition (µM) on MES-SA and Dx5 cell lines |
| Quinine and other Cinchona alcohols | 47-111 |
| Quinine with thiourea and (thio)squaramide units | 1.3-21 |
Academic Research on Repurposing and Second Medical Uses of Quinine (Theoretical Framework)
Academic research extensively explores the concept of drug repurposing, which involves identifying novel therapeutic applications for existing or investigational drugs beyond their original indications. guidetoimmunopharmacology.orgguidetopharmacology.orgcenmed.com The rich pharmacological history and diverse activities of quinine and other cinchona alkaloids make them prime candidates for such investigations.
Historically, quinine's utility extended beyond malaria treatment to include uses for general fevers, indigestion, mouth and throat ailments, and even certain cancers. guidetoimmunopharmacology.org The multiple pharmacological activities inherent in the stereoisomers of cinchona alkaloids, including quinine and quinidine, underscore the theoretical basis for subjecting them to comprehensive searches for new medical uses. guidetoimmunopharmacology.orgguidetopharmacology.orgcenmed.com
Key areas of academic research in repurposing quinine and its related compounds include:
Chiral Switches and Repurposing within Therapeutic Groups : The case of quinine and its diastereomeric quasi-enantiomer, quinidine, exemplifies repurposing through "chiral switches." While quinine is primarily an antimalarial, quinidine, historically an antiarrhythmic, has been explored for its antimalarial properties, showcasing a shift in therapeutic application. guidetoimmunopharmacology.orgguidetopharmacology.org
Antiviral Applications : Academic studies have investigated quinine hydrochloride dihydrate for its potential antiviral effects. Research has demonstrated its ability to inhibit the proliferation and exert cytostatic effects on Dengue virus (DENV) in human hepatocarcinoma HepG2 cell lines. It has also been shown to significantly reduce viral DENV RNA and protein levels in a dose-dependent manner. fishersci.ca Furthermore, quinine nasal spray has been explored in research contexts for the prevention of SARS-CoV-2 infection. wikidoc.org
Antifungal Activities : Inspired by quinine and its analogues, researchers have designed and synthesized novel quinoline derivatives, evaluating them for their antifungal activities. This theoretical framework suggests a broader spectrum of antimicrobial potential for quinine-inspired compounds. wikidata.orgciteab.com
Fluorescence Standard : In photochemistry, quinine is utilized as a common fluorescence standard due to its relatively constant and well-known fluorescence quantum yield, highlighting a non-therapeutic but significant academic application. auctoresonline.org
The ongoing academic exploration of quinine's chemical structure and its derivatives continues to reveal new theoretical frameworks for therapeutic interventions and broader scientific applications.
Pharmacokinetic and Pharmacodynamic Research of Quinine in Vitro and Theoretical Models
In Vitro Pharmacokinetic Studies
In vitro experimental systems are crucial for elucidating the fundamental pharmacokinetic properties of a drug, independent of the complex physiological variables of a living organism. For quinine (B1679958), the active compound in Qualaquin, these studies provide foundational knowledge of its binding, metabolic, and elimination characteristics.
Plasma Protein Binding in Experimental Systems
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is free to distribute into tissues and exert pharmacological effects. In vitro studies have established that quinine binding is protein and drug concentration-dependent. nih.gov The primary binding protein for quinine in plasma is α1-acid glycoprotein (B1211001) (AAG), with serum albumin playing a secondary role. nih.govnih.gov
Research using experimental systems such as equilibrium dialysis has quantified the binding of quinine in various plasma samples. In plasma from healthy volunteers, the unbound fraction of quinine is approximately 7.5% (± 2.2%). nih.gov However, this fraction can change significantly under different physiological conditions, as demonstrated by studies on maternal and fetal plasma, where the unbound fractions were considerably higher. nih.gov The binding affinity is substantial, with Hill plots suggesting a single high-affinity binding site for quinine on each AAG molecule. nih.gov The concentration of AAG, an acute-phase reactant protein, directly influences the extent of quinine binding, which explains the observed increases in binding during acute malaria infections where AAG levels are elevated. nih.govresearchgate.net
| Sample Type (In Vitro) | Mean Unbound Quinine Fraction (%) | Key Binding Proteins | Source(s) |
| Normal Human Plasma | 7.5 ± 2.2% | α1-acid glycoprotein, Albumin | nih.gov |
| Maternal Plasma | 13.0 ± 5.4% | α1-acid glycoprotein, Albumin | nih.gov |
| Fetal Umbilical Cord Plasma | 25.7 ± 10.0% | α1-acid glycoprotein, Albumin | nih.gov |
Characterization of Metabolism Pathways and Metabolite Formation (e.g., 3-hydroxyquinine)
In vitro models, particularly human liver microsomes, have been instrumental in characterizing the metabolic pathways of quinine. The primary metabolic pathway is 3-hydroxylation, leading to the formation of 3-hydroxyquinine (B22115), the principal and pharmacologically active metabolite. nih.govdovepress.commdpi.com
Studies using microsomes from human, dog, rat, and mouse livers have consistently shown that 3-hydroxyquinine is the main metabolite formed across these species. nih.gov The enzyme primarily responsible for this reaction is cytochrome P450 3A4 (CYP3A4). nih.govmdpi.com The significant correlation between CYP3A4 content in human liver microsomal samples and the rate of 3-hydroxyquinine formation further confirms the central role of this enzyme. nih.gov In vitro inhibition studies have shown that ketoconazole (B1673606) and troleandomycin, known CYP3A4 inhibitors, effectively block the 3-hydroxylation of quinine in all species tested. nih.gov Besides hydroxylation, glucuronidation has been identified as another important metabolic pathway for quinine. dovepress.comusp.br
| Metabolic Pathway | Primary Enzyme | Major Metabolite | Source(s) |
| 3-Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | 3-hydroxyquinine | nih.govdovepress.commdpi.com |
| Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) | Quinine-glucuronide | dovepress.comusp.br |
Elimination Characteristics in In Vitro Models
In the context of in vitro models, "elimination" primarily refers to the metabolic clearance or biotransformation of the parent drug. Quinine is extensively metabolized by the liver, with over 80% of the drug undergoing biotransformation. gavinpublishers.com In vitro systems demonstrate this by measuring the rate of disappearance of quinine and the appearance of its metabolites. The hepatic metabolism, mainly the conversion to 3-hydroxyquinine via CYP3A4, is the principal mechanism of quinine's clearance from the system. dovepress.comusp.br Therefore, the characteristics of metabolite formation described in the previous section are synonymous with the elimination characteristics observed in in vitro hepatic models. An in vitro study focusing on eradicating malaria parasites from donor blood also demonstrated that the number of parasites killed was proportional to the concentration of quinine and the storage period, indicating effective elimination of the parasite in this experimental model. acs.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Theoretical and In Vitro Extrapolation)
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its effect over time. For quinine, theoretical models are used to simulate its behavior and optimize its use.
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Dose Optimization (Theoretical Considerations)
Physiologically based pharmacokinetic (PBPK) modeling is a powerful theoretical tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific data (e.g., in vitro metabolic rates, plasma protein binding) to predict drug concentrations in various tissues. researchgate.net
The application of PBPK modeling for quinine has been crucial for exploring dose optimization, particularly in the context of drug-drug interactions (DDIs) and in special patient populations. nih.govnih.gov For instance, PBPK models have been developed and validated to predict the impact of co-administration with enzyme inducers like phenobarbital (B1680315) or inhibitors like the HIV protease inhibitor lopinavir/ritonavir. nih.govnih.gov These simulations allow for the theoretical testing of various dosage regimens to counteract DDIs and maintain therapeutic drug concentrations. nih.gov PBPK models for quinine have been used to recommend adjusted dose regimens for patients with complications such as renal or hepatic failure, and to assess the impact of genetic polymorphisms in metabolizing enzymes like CYP2C19. researchgate.netnih.gov By simulating virtual patient populations, these models serve as a valuable tool to support dose optimization in clinical drug development without the need for extensive clinical trials. nih.govnih.gov
Drug Disposition and Cellular Uptake Mechanisms (In Vitro Studies)
Understanding how quinine enters cells is fundamental to comprehending its mechanism of action. In vitro studies have begun to elucidate these processes, which appear to vary depending on the cell type.
One of the primary mechanisms of action against the malaria parasite, Plasmodium falciparum, involves the disruption of cellular uptake. In vitro investigations have shown that quinine inhibits endocytosis in the parasite. nih.govnih.gov This is a critical effect, as the parasite relies on endocytosis to take up large amounts of host cell cytoplasm and hemoglobin for digestion. nih.gov By inhibiting this uptake pathway, quinine effectively starves the parasite. nih.gov
In other experimental systems, the disposition of quinine is characterized by its ability to cross cellular barriers. An in vitro study using Franz diffusion cells demonstrated that quinine can permeate across porcine sublingual mucosal membranes, suggesting passive diffusion contributes to its disposition. nih.gov
Furthermore, studies in non-mammalian model organisms have provided insight into more specific uptake mechanisms. In the yeast Saccharomyces cerevisiae, the uptake of quinine was found to be mediated primarily by the high-affinity tryptophan transporter, Tat2p. researchgate.net In this system, quinine appeared to compete with tryptophan for cellular entry, suggesting that transporter-mediated uptake could be a relevant mechanism in some cell types. researchgate.net
Q & A
Q. What experimental methodologies are recommended for determining Qualaquin’s mechanism of action in preclinical models?
To investigate this compound’s mechanism, employ a combination of in vitro (e.g., cell-based assays for receptor binding or enzyme inhibition) and in vivo models (e.g., pharmacokinetic/pharmacodynamic studies in rodents). Ensure dose-response relationships are established using standardized protocols . Include controls for off-target effects and validate findings via orthogonal methods (e.g., Western blotting for protein expression changes). Document all procedures in detail to enable replication, adhering to guidelines for experimental transparency .
Q. How should researchers design studies to assess this compound’s bioavailability and metabolic stability?
Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound and its metabolites in biological matrices. Cross-validate results with in silico models (e.g., PBPK simulations) to predict human pharmacokinetics. Ensure sample sizes are statistically powered to account for inter-individual variability, and report confidence intervals for bioavailability metrics .
Q. What are the best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
Follow iterative synthesis workflows:
- Modify functional groups systematically (e.g., substituents on the quinoline core).
- Characterize purity (>95%) via NMR and HPLC.
- Test analogs in parallel against a common assay (e.g., antimalarial activity in Plasmodium cultures). Use principal component analysis (PCA) to correlate structural changes with activity .
Advanced Research Questions
Q. How can conflicting data on this compound’s off-target effects be resolved across independent studies?
Conduct a meta-analysis to identify variables contributing to discrepancies (e.g., assay sensitivity, cell lines, or dosing regimens). Use sensitivity analysis to weigh the impact of methodological differences (e.g., LC-MS vs. ELISA detection limits). Replicate conflicting experiments under standardized conditions, and apply Bayesian statistics to quantify uncertainty .
Q. What strategies optimize the integration of multi-omics data (e.g., transcriptomics, proteomics) in this compound toxicity studies?
Adopt a systems biology approach:
- Use pathway enrichment tools (e.g., DAVID, KEGG) to identify dysregulated networks.
- Apply machine learning (e.g., random forests) to prioritize biomarkers linked to hepatotoxicity or nephrotoxicity.
- Validate findings using transgenic models (e.g., CRISPR-edited cell lines). Ensure raw data and code are shared via repositories like Zenodo to enhance reproducibility .
Q. How should researchers address batch-to-batch variability in this compound formulations during longitudinal studies?
Implement quality control (QC) protocols:
- Characterize each batch via DSC (differential scanning calorimetry) for polymorphic consistency.
- Use accelerated stability testing (40°C/75% RH) to predict shelf-life deviations.
- Apply mixed-effects models in statistical analysis to account for batch variability as a random effect .
Methodological Frameworks for Data Analysis
Q. What statistical models are suitable for analyzing non-linear dose-response relationships in this compound efficacy trials?
Use sigmoidal Emax models or four-parameter logistic regression to fit dose-response curves. For heterogeneous data, employ hierarchical Bayesian models to estimate population-level and subgroup effects. Report AIC/BIC values to justify model selection .
Q. How can qualitative feedback from clinical trials inform hypotheses about this compound’s tolerability?
Code patient-reported outcomes (e.g., adverse events) using NVivo or Atlas.ti. Apply thematic analysis to identify patterns (e.g., gastrointestinal distress frequency). Triangulate qualitative insights with quantitative safety data to generate testable hypotheses about dose-limiting toxicities .
Data Reporting and Reproducibility
Q. What metadata standards are critical for sharing this compound research datasets?
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Include experimental parameters (e.g., pH, temperature) and instrument calibration details.
- Use controlled vocabularies (e.g., ChEBI for chemical identifiers).
- Deposit data in repositories like PubChem or ChEMBL with unique DOIs .
Q. How should researchers handle non-reproducible results in this compound studies?
Document all deviations from protocols and conduct root-cause analysis (e.g., reagent lot differences, environmental factors). Publish negative findings in supplementary materials to mitigate publication bias. Engage in open peer review to solicit feedback on potential methodological oversights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
